molecular formula C4H3FN2O B6611675 5-fluoro-2,3-dihydropyridazin-3-one CAS No. 1823026-31-8

5-fluoro-2,3-dihydropyridazin-3-one

Cat. No.: B6611675
CAS No.: 1823026-31-8
M. Wt: 114.08 g/mol
InChI Key: RMWUKDGIMUDATE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2,3-dihydropyridazin-3-one is a fluorinated derivative of the pyridazin-3(2H)-one scaffold, a structure recognized in medicinal chemistry as a privileged scaffold for its diverse pharmacological potential . The core pyridazinone structure is a key pharmacophore in developing novel therapeutic agents due to its ability to interact with multiple biological targets . Researchers are particularly interested in pyridazinone derivatives for their documented activities in key therapeutic areas. Significant research focuses on their role as vasodilators for tackling cardiovascular diseases, with some derivatives acting as phosphodiesterase (PDE) inhibitors or targeting the renin-angiotensin-aldosterone system . Concurrently, the scaffold shows strong promise in oncology research ; various pyridazinone derivatives have demonstrated anticancer effects through the inhibition of critical enzymes such as PARP, DHFR, B-RAF, and BTK, as well as by disrupting Tubulin polymerization . The strategic incorporation of a fluorine atom, as in this compound, is a common practice in drug design to modulate a compound's electronic properties, metabolic stability, and binding affinity. This makes it a valuable building block for synthesizing more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies in these and other research fields . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-1H-pyridazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3FN2O/c5-3-1-4(8)7-6-2-3/h1-2H,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMWUKDGIMUDATE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NNC1=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823026-31-8
Record name 5-fluoro-2,3-dihydropyridazin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Contextualization of Pyridazinone Heterocycles in Chemical Research

Pyridazinone derivatives represent a vital class of heterocyclic compounds that have garnered considerable attention from the scientific community. These six-membered rings containing two adjacent nitrogen atoms are recognized as versatile scaffolds in the design of new pharmacologically active agents. The pyridazinone nucleus is often considered a "wonder nucleus" due to the broad spectrum of biological activities its derivatives have been shown to possess. sarpublication.com

The inherent chemical properties of the pyridazinone ring, such as its polarity and hydrogen bonding capabilities, make it an attractive component in drug design. Researchers have successfully synthesized a multitude of pyridazinone analogs that exhibit a wide range of biological effects, including antimicrobial, antihypertensive, anti-inflammatory, and anticancer activities. sarpublication.commdpi.com For instance, certain pyridazinone derivatives have been investigated for their potential as cardiotonic agents, with compounds like Levosimendan, Amipizone, and Pimobedan being notable examples.

The diverse biological potential of pyridazinones has spurred ongoing research into the synthesis of novel derivatives with the goal of enhancing their therapeutic efficacy. sarpublication.com The ability to modify the pyridazinone core at various positions allows for the fine-tuning of its physicochemical and biological properties, making it a valuable building block in medicinal chemistry.

Role and Impact of Fluorine Substitution in Organic Synthesis and Bioactive Scaffolds

General Approaches to Pyridazinone Ring Formation

The formation of the pyridazinone core is a critical step in the synthesis of these compounds. Several reliable methods have been established for constructing this heterocyclic scaffold.

Cyclocondensation Reactions with Hydrazine (B178648) Derivatives

A primary and widely employed method for synthesizing pyridazinones is the cyclocondensation reaction of a suitable dicarbonyl compound or its equivalent with hydrazine or its derivatives. researchgate.netnih.govresearchgate.net This approach offers a direct route to the pyridazinone ring. The reaction typically proceeds by the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to yield the final pyridazinone product.

The versatility of this method lies in the wide availability of both the dicarbonyl precursors and hydrazine derivatives, allowing for the synthesis of a diverse range of substituted pyridazinones. For instance, the reaction of 1,4-dicarbonyl compounds with hydrazine hydrate (B1144303) is a classic approach to pyridazine (B1198779) synthesis. researchgate.net

Reactions Involving γ-Keto Acids and Esters

Another important strategy for the synthesis of pyridazinone rings involves the use of γ-keto acids or their corresponding esters. researchgate.netorganic-chemistry.orgresearchgate.net These substrates readily react with hydrazine derivatives to form the pyridazinone ring. The reaction mechanism typically involves the formation of a hydrazone at the keto group, followed by an intramolecular nucleophilic attack of the second nitrogen atom of the hydrazine onto the carbonyl group of the acid or ester, leading to cyclization and subsequent dehydration.

This method is particularly useful for the synthesis of 6-substituted pyridazinones. The availability of various γ-keto acids and esters allows for the introduction of diverse substituents at the C6 position of the pyridazinone ring. researchgate.netnih.govnih.gov

Multicomponent Reaction Strategies for Dihydropyridazinone Scaffolds

Multicomponent reactions (MCRs) have emerged as powerful and efficient tools in organic synthesis, enabling the construction of complex molecules in a single step from three or more starting materials. nih.govfrontiersin.orgnih.govrsc.orgmdpi.com Several MCRs have been developed for the synthesis of dihydropyridazinone scaffolds, offering advantages such as high atom economy, operational simplicity, and the ability to generate molecular diversity. frontiersin.org

These reactions often involve the in-situ generation of a reactive intermediate, which then undergoes further transformations with other components to form the final heterocyclic product. For example, a one-pot, four-component reaction of an amine, an aldehyde, diethyl acetylenedicarboxylate, and an active methylene (B1212753) compound can be utilized to synthesize functionalized dihydropyridine (B1217469) derivatives, a related class of heterocycles. nih.gov Similar strategies can be adapted for the synthesis of dihydropyridazinones.

Strategies for Introducing Fluorine into the Pyridazinone Nucleus

The introduction of a fluorine atom into the pyridazinone ring is a key step in the synthesis of this compound. This can be achieved through direct fluorination of a pre-formed pyridazinone ring or by incorporating a fluorine-containing building block during the synthesis. sioc-journal.cn

Direct Fluorination Techniques and Reagents

Direct fluorination involves the introduction of a fluorine atom onto an existing pyridazinone scaffold. This can be a challenging transformation due to the high reactivity of many fluorinating agents. However, several methods have been developed for the direct fluorination of aromatic and heterocyclic compounds. google.com

Electrophilic fluorinating reagents, such as Selectfluor® (F-TEDA-BF4), are commonly used for this purpose. The reaction conditions, including the choice of solvent and temperature, need to be carefully optimized to achieve the desired regioselectivity and yield. Another approach involves nucleophilic aromatic substitution (SNAr) reactions, where a leaving group, such as a chloro or nitro group, at the desired position is displaced by a fluoride (B91410) ion. google.com

Incorporation of Fluorinated Building Blocks

An alternative and often more controlled approach to synthesizing fluorinated pyridazinones is to use starting materials that already contain a fluorine atom. researchgate.netnih.govbeilstein-journals.orgsigmaaldrich.com This strategy avoids the often harsh conditions of direct fluorination and allows for precise control over the position of the fluorine substituent.

For the synthesis of this compound, a suitable fluorinated precursor would be a γ-keto acid or ester containing a fluorine atom at the α-position. For instance, the cyclocondensation of a 2-fluoro-4-oxocarboxylic acid derivative with hydrazine would directly yield the desired 5-fluoropyridazinone. The synthesis of such fluorinated building blocks can be achieved through various methods, including the use of fluorinated starting materials or the introduction of fluorine at an early stage of the synthetic sequence. google.comnih.gov

Asymmetric and Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of single-enantiomer drugs is critical, as different enantiomers of a chiral molecule often exhibit distinct pharmacological and toxicological profiles. In the context of this compound derivatives, several asymmetric strategies can be envisaged to access optically pure compounds. These approaches can be broadly categorized into chiral-pool methodologies, which utilize readily available chiral starting materials, and methods involving enzymatic resolution or asymmetric catalysis.

Chiral-Pool Methodologies

The chiral-pool approach is a strategic method in asymmetric synthesis that utilizes readily available and enantiomerically pure natural products or their derivatives as starting materials. This strategy incorporates a pre-existing stereocenter into the target molecule, thus avoiding the need for a de novo asymmetric transformation.

A notable example of this approach is the synthesis of a chiral pyridazinone derivative, which can be conceptually extended to the synthesis of this compound. For instance, the asymmetric synthesis of (R)-4,5-dihydro-5-methylpyridazin-3(2H)-one has been successfully achieved starting from (R)-2-chloropropionyl chloride, a derivative of the naturally occurring amino acid L-alanine. This method proceeds in a concise four-step sequence with a high optical yield.

The general synthetic scheme, which could be adapted for a 5-fluoro analogue, would involve the following key steps:

Friedel-Crafts Acylation: The synthesis commences with the Friedel-Crafts acylation of a suitable aromatic or heteroaromatic precursor with an enantiopure acyl chloride, such as a fluorinated analogue of (R)-2-chloropropionyl chloride. This step establishes the chiral center in the molecule.

Reduction: The resulting ketone is then subjected to a reduction, typically using a hydride reducing agent, to afford the corresponding alcohol.

Cyclization: Subsequent treatment with hydrazine hydrate leads to the cyclization of the intermediate, forming the dihydropyridazinone ring.

Further Functionalization (if necessary): Additional steps may be required to introduce or modify substituents on the pyridazinone core.

This chiral-pool strategy offers an efficient and practical route to optically active pyridazinone derivatives, leveraging the stereochemical integrity of the starting material to achieve high enantiopurity in the final product.

Compound Name
(R)-4,5-dihydro-5-methylpyridazin-3(2H)-one
(R)-2-chloropropionyl chloride
L-alanine
Hydrazine hydrate

Enzymatic Resolution and Asymmetric Hydrogenation Approaches

Enzymatic resolution and asymmetric hydrogenation represent powerful catalytic methods for accessing chiral molecules. These techniques are often complementary to chiral-pool synthesis and can be highly efficient and selective.

Enzymatic Resolution:

Kinetic resolution, particularly using enzymes, is a widely employed technique for separating enantiomers of a racemic mixture. Lipases are a class of enzymes that have demonstrated remarkable utility in this regard due to their stereoselectivity in catalyzing the hydrolysis of esters or the acylation of alcohols.

While a specific enzymatic resolution for this compound has not been detailed in the literature, the principles of lipase-catalyzed resolution of related heterocyclic compounds are well-established. For example, the resolution of racemic alcohols that are precursors to chiral heterocycles is a common strategy. A typical procedure involves the enantioselective acylation of a racemic alcohol using a lipase (B570770), such as Candida antarctica lipase B (CAL-B) or Pseudomonas cepacia lipase, in the presence of an acyl donor. This results in the formation of an enantioenriched ester and the corresponding unreacted, enantioenriched alcohol. These two products can then be separated and carried forward to the desired chiral target molecules. The reverse reaction, the enantioselective hydrolysis of a racemic ester, can also be employed.

The applicability of this method to the synthesis of chiral this compound would involve the preparation of a racemic precursor containing a hydroxyl group, which could then be resolved using an appropriate lipase to yield the desired enantiomer.

Asymmetric Hydrogenation:

Asymmetric hydrogenation is a highly efficient method for the enantioselective reduction of prochiral substrates, such as alkenes or ketones, to yield chiral products. This transformation is typically catalyzed by transition metal complexes containing chiral ligands. Ruthenium-based catalysts, particularly those incorporating chiral phosphine (B1218219) ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), have been extensively used for the asymmetric hydrogenation of a wide variety of substrates, including N-heterocyclic compounds.

Although direct examples of the asymmetric hydrogenation of a this compound precursor are not prevalent, the hydrogenation of related unsaturated heterocyclic systems, such as pyridines and quinolines, to their corresponding chiral saturated or partially saturated derivatives has been well-documented. These reactions often proceed with high enantioselectivity under mild conditions.

Chemical Reactivity and Transformation Studies of the 5 Fluoro 2,3 Dihydropyridazin 3 One Core

Ring Functionalization and Derivatization Reactions

The 2,3-dihydropyridazin-3-one scaffold serves as a versatile template for the introduction of various functional groups, enabling the synthesis of a wide array of derivatives. A common strategy for derivatization involves reactions at the N-2 position of the pyridazinone ring. For instance, the synthesis of 6-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone, a compound structurally related to the core of interest, is achieved by the condensation of 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoic acid with hydrazine (B178648) hydrate (B1144303). nih.gov This dihydropyridazinone can be further functionalized at the N-2 position. For example, reaction with ethyl bromoacetate (B1195939) in the presence of a base like potassium carbonate leads to the formation of an N-2-substituted ester, which can then be converted to a hydrazide by treatment with hydrazine hydrate. nih.govmdpi.com This hydrazide intermediate serves as a key building block for the synthesis of various benzalhydrazone derivatives by reaction with different substituted benzaldehydes. nih.gov

These derivatization strategies highlight the accessibility of the N-2 position for introducing diverse substituents, which can significantly modulate the biological and physicochemical properties of the resulting compounds.

Nucleophilic and Electrophilic Substitution Patterns

The electronic nature of the 5-fluoro-2,3-dihydropyridazin-3-one core, particularly the influence of the fluorine atom, plays a crucial role in determining its substitution patterns. While specific studies on this exact molecule are limited, the reactivity of analogous polyfluorinated pyridazinone systems provides valuable insights into its expected behavior.

Nucleophilic Substitution:

In polyfluorinated pyridazine (B1198779) systems, nucleophilic aromatic substitution (SNAr) is a predominant reaction pathway. Studies on 4,5,6-trifluoropyridazin-3(2H)-one reveal that the regioselectivity of nucleophilic attack is influenced by the nature of the nucleophile. nih.govresearchgate.net For example, reactions with nitrogen nucleophiles such as primary and secondary amines tend to result in the substitution of the fluorine atom at the C-4 position as the major product. researchgate.net This suggests that in this compound, the C-5 fluorine atom would be susceptible to nucleophilic displacement. The reactivity of pentafluoropyridine, where nucleophilic attack preferentially occurs at the C-4 (para) position, further supports the notion that the fluorine atom in the 5-position of the pyridazinone ring is a likely site for substitution. rsc.orgnih.gov

The general mechanism for these substitutions often follows a two-step addition-elimination pathway, proceeding through a Meisenheimer-like intermediate. nih.gov However, concerted SNAr mechanisms have also been proposed, particularly for reactions involving highly activated substrates. nih.gov

Electrophilic Substitution:

Detailed studies on the electrophilic substitution patterns of this compound are not extensively documented in the available literature. Generally, the pyridazinone ring is considered electron-deficient, which makes it less susceptible to classical electrophilic aromatic substitution reactions. The presence of the deactivating carbonyl group and the electronegative fluorine atom would further disfavor electrophilic attack on the ring.

Oxidation and Dehydrogenation Pathways of Dihydropyridazinone Systems

The dihydropyridazinone ring is susceptible to oxidation, leading to the formation of the corresponding aromatic pyridazinone. This dehydrogenation process is a key transformation for accessing the fully unsaturated heterocyclic system. A common method for achieving this oxidation is through the use of bromine in glacial acetic acid. nih.gov For example, the oxidation of 6-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone with bromine in acetic acid at elevated temperatures yields the corresponding 6-(3-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone. nih.gov

This transformation is significant as it allows for the conversion of the saturated heterocyclic core into an aromatic system, which can have profoundly different biological and chemical properties. The aromatization of dihydropyridazinone systems has been noted as a route to compounds with anti-inflammatory activity. nih.gov

The table below summarizes the dehydrogenation of a dihydropyridazinone derivative.

Starting MaterialReagents and ConditionsProduct
6-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinoneBromine, Glacial Acetic Acid, 60-70 °C6-(3-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone nih.gov

Mechanistic Investigations of Key Chemical Transformations

The mechanisms underlying the transformations of the pyridazinone core are crucial for understanding and predicting its reactivity. As previously mentioned, nucleophilic substitution reactions on fluorinated pyridazine rings are of significant interest.

The classical mechanism for nucleophilic aromatic substitution involves a two-step process:

Addition of the nucleophile to the carbon atom bearing the leaving group (in this case, fluorine), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Elimination of the leaving group (fluoride ion) to restore the aromaticity of the ring. nih.gov

However, computational studies on related systems, such as the reaction of pentafluorobiphenyl with various nucleophiles, have indicated that a concerted one-step displacement reaction (cSNAr) can also occur. nih.gov In this mechanism, the bond formation with the nucleophile and the bond breaking with the leaving group happen simultaneously in the transition state. The preference for a stepwise versus a concerted mechanism can depend on factors such as the nature of the nucleophile, the solvent, and the specific electronic properties of the pyridazinone substrate.

For the dehydrogenation reaction, the mechanism likely involves the initial electrophilic attack of bromine on the enamine-like double bond of the dihydropyridazinone tautomer, followed by elimination of hydrogen bromide to afford the aromatic pyridazinone.

Further mechanistic studies, including kinetic and computational analyses, on this compound itself are needed to provide a more definitive understanding of its reaction pathways.

Spectroscopic and Structural Elucidation of 5 Fluoro 2,3 Dihydropyridazin 3 One Analogues

Advanced Spectroscopic Characterization Techniques

The structural confirmation of synthesized pyridazinone derivatives is routinely achieved through a suite of spectroscopic methods. These techniques provide complementary information, allowing for a detailed portrait of the molecule's connectivity and electronic environment. For many newly synthesized pyridazinone derivatives, characterization is typically performed using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for a Fluorinated Pyridazinone Analogue

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
H-4Data not availableData not available
H-5Data not availableData not available
H-6Data not availableData not available
C-3Data not availableData not available
C-4Data not availableData not available
C-5Data not availableData not available
C-6Data not availableData not available

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. For pyridazinone analogues, the IR spectrum is characterized by absorption bands corresponding to the carbonyl (C=O) and N-H stretching vibrations. The presence of a C-F bond would also give rise to a characteristic absorption band.

Table 2: Typical Infrared Absorption Frequencies for Pyridazinone Analogues

Functional GroupWavenumber (cm⁻¹)
N-H stretchData not available
C=O stretchData not available
C-F stretchData not available
Aromatic C-H stretchData not available

High-resolution mass spectrometry (HRMS) provides the exact mass of a molecule, which allows for the determination of its elemental composition. For fluorinated compounds, HRMS is a critical tool for confirming the presence and number of fluorine atoms. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. For example, in the analysis of 5-fluorouracil (B62378) and its metabolites, LC-HRMS has been effectively used for quantification and identification. nih.govresearchgate.netprotocols.io

Table 3: High-Resolution Mass Spectrometry Data for a Fluorinated Pyridazinone Analogue

IonCalculated m/zMeasured m/z
[M+H]⁺Data not availableData not available
[M+Na]⁺Data not availableData not available
[M-H]⁻Data not availableData not available

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for 5-fluoro-2,3-dihydropyridazin-3-one is not available in the provided results, studies on analogous fluorinated heterocyclic compounds and pyridazinone derivatives have been reported. researchgate.netnih.govnih.gov For example, the crystal structure of (E)-3-({6-[2-(4-chlorophenyl)ethenyl]-3-oxo-2,3-dihydropyridazin-4-yl}methyl)pyridin-1-ium chloride dihydrate reveals details about the planarity of the pyridazinone ring and the nature of intermolecular hydrogen bonding and π–π stacking interactions. nih.gov Similarly, X-ray diffraction studies on fluorinated peptides containing a 5-fluoro-1,2,3-triazole motif have provided insights into the electronic properties and conformational preferences imparted by the fluorine atom. rsc.org These studies serve as valuable references for predicting the solid-state behavior of this compound.

Tautomerism and Conformational Analysis of Fluorinated Pyridazinones

Pyridazinones can exist in different tautomeric forms, most commonly the lactam (oxo) and lactim (hydroxy) forms. Spectroscopic and theoretical studies on pyridazin-3(2H)-one and its derivatives have shown that the oxo form is the predominant tautomer in solution. researchgate.net The tautomeric equilibrium can be influenced by substituents and the solvent. researchgate.net Theoretical studies on pyridazin-3(2H)-one indicate a high activation energy for the direct proton transfer to the hydroxy form, suggesting the oxo form is significantly more stable.

The introduction of a fluorine atom can significantly influence the conformational preferences of the dihydropyridazinone ring. In related fluorinated cyclic systems, such as fluorinated pyrrolidines and piperidines, the fluorine atom can exert stereoelectronic effects, like the gauche effect, which favors specific ring conformations. nih.gov Conformational analysis of fluorinated β-peptides has demonstrated that the strategic placement of fluorine can control the local conformation of the molecule. nih.gov For this compound, the puckering of the dihydropyridazinone ring and the orientation of the fluorine atom (axial vs. equatorial) would be key conformational features. The interplay of steric and electronic effects would determine the most stable conformer(s) in solution.

Computational Chemistry and Molecular Modeling of 5 Fluoro 2,3 Dihydropyridazin 3 One Derivatives

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a important method for investigating the electronic and structural properties of pyridazinone derivatives. By calculating the electron density of a system, DFT can accurately predict various molecular properties, providing a theoretical framework for understanding their behavior.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is a significant parameter for determining molecular stability and reactivity.

In studies of various pyridazinone derivatives, DFT calculations at the B3LYP/6-31G* or higher basis sets have been employed to determine the energies of these frontier orbitals. gsconlinepress.com For instance, in a study of 5-phenyl-6-ethyl-pyridazine-3-thione (PEPT) and 5-phenyl-6-ethylpridazine-3-one (PEPO), the HOMO and LUMO energies were calculated to predict their inhibition efficiency. gsconlinepress.com A smaller HOMO-LUMO energy gap suggests higher chemical reactivity and lower kinetic stability, which can be indicative of greater biological activity. mdpi.com

The distribution of HOMO and LUMO densities across the molecule reveals the most probable sites for electrophilic and nucleophilic attacks. For many pyridazinone derivatives, the HOMO is often localized on the pyridazinone ring and electron-donating substituents, while the LUMO is distributed over the pyridazinone ring and any electron-withdrawing groups. mdpi.com This distribution is key to understanding how these molecules interact with biological targets.

Table 1: Representative Frontier Molecular Orbital Energies (eV) for Pyridazinone Derivatives

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE)Source
5-phenyl-6-ethyl-pyridazine-3-thione (PEPT)-8.541-1.5327.009 gsconlinepress.com
5-phenyl-6-ethylpridazine-3-one (PEPO)-8.961-1.2177.744 gsconlinepress.com
Representative Pyridazinone Derivative 7-6.37-2.014.36 researchgate.net
Representative Pyridazinone Derivative 13-6.54-2.234.31 researchgate.net

This table is illustrative and compiles data from various pyridazinone derivatives to show representative values.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack) in different colors. Typically, red indicates regions of high electron density, while blue indicates regions of low electron density.

For pyridazinone derivatives, MEP analysis reveals that the most negative potential is generally located around the carbonyl oxygen and the nitrogen atoms of the pyridazinone ring, making these sites susceptible to electrophilic attack. researchgate.net The hydrogen atoms, particularly those attached to nitrogen or electron-withdrawing groups, typically exhibit a positive potential, marking them as sites for nucleophilic interaction. researchgate.net The specific distribution of the electrostatic potential is influenced by the various substituents on the pyridazinone core.

Table 2: Molecular Electrostatic Potential (MEP) Characteristics of Representative Pyridazinone Derivatives

Compound/FeatureDescription of Potential DistributionPredicted Reactive SitesSource
Pyridazinone DerivativesNegative potential (red/yellow) is concentrated around the carbonyl oxygen and ring nitrogen atoms.Electrophilic attack at O and N atoms. researchgate.net
Positive potential (blue) is often found on the N-H proton and hydrogens of substituents.Nucleophilic attack at H atoms. researchgate.net

This table summarizes general findings from MEP analyses of various pyridazinone derivatives.

Quantum Chemical Parameters and Reactivity Descriptors

From the energies of the HOMO and LUMO, several quantum chemical parameters can be calculated to further describe the global reactivity of a molecule. These descriptors provide a quantitative measure of different aspects of chemical reactivity.

Key quantum chemical parameters include:

Ionization Potential (I): Approximated as -EHOMO.

Electron Affinity (A): Approximated as -ELUMO.

Electronegativity (χ): Calculated as (I + A) / 2. It measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Calculated as (I - A) / 2. It represents the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. mdpi.com

Chemical Softness (S): The reciprocal of chemical hardness (1/η).

Electrophilicity Index (ω): Calculated as χ² / (2η). This index measures the propensity of a species to accept electrons. mdpi.com

These parameters have been calculated for various series of pyridazinone derivatives to correlate with their observed biological activities. mdpi.comresearchgate.net For example, a higher electrophilicity index can indicate a greater capacity to interact with biological nucleophiles. mdpi.com

Table 3: Calculated Quantum Chemical Parameters for Representative Pyridazinone Derivatives

ParameterFormulaRepresentative Value RangeSignificanceSource
Electronegativity (χ)(I+A)/23.5 - 4.5 eVTendency to attract electrons mdpi.comresearchgate.net
Chemical Hardness (η)(I-A)/22.0 - 2.5 eVResistance to deformation mdpi.comresearchgate.net
Chemical Softness (S)1/η0.4 - 0.5 eV⁻¹Ease of deformation mdpi.comresearchgate.net
Electrophilicity Index (ω)χ²/(2η)2.5 - 4.0 eVPropensity to accept electrons mdpi.comresearchgate.net

This table presents typical ranges for quantum chemical parameters as observed in studies of various pyridazinone derivatives.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to build a statistical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of newly designed molecules.

Development of Predictive Models for Bioactivity

For pyridazinone derivatives, QSAR models have been developed to predict their activity for various biological targets, such as their potential as anticancer or anti-inflammatory agents. nih.gov These models are typically built using a training set of compounds with known activities. Molecular descriptors, which can be constitutional, topological, geometrical, or electronic, are calculated for each compound. Statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning techniques are then used to create an equation that correlates these descriptors with the biological activity.

The predictive power of these QSAR models is assessed using a separate test set of compounds. A robust and predictive QSAR model can then be used to screen virtual libraries of compounds and prioritize the synthesis of those with the highest predicted activity. nih.gov

In Silico Structure-Based Molecular Design

In silico structure-based molecular design involves using the three-dimensional structure of a biological target, such as an enzyme or a receptor, to design molecules that can bind to it with high affinity and selectivity. Molecular docking is a key technique in this approach, where potential ligands are computationally placed into the binding site of the target protein to predict their binding conformation and affinity.

For pyridazinone derivatives, molecular docking studies have been instrumental in understanding their mechanism of action and in designing new, more potent inhibitors. For instance, docking studies of pyridazinone derivatives into the active site of enzymes like monoamine oxidase (MAO) have helped to rationalize their inhibitory activity and guide the synthesis of new analogs with improved properties. nih.gov These in silico methods, often combined with QSAR, provide a powerful platform for the rational design of novel therapeutic agents based on the 5-fluoro-2,3-dihydropyridazin-3-one scaffold. nih.govnih.govrsc.org

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict the binding orientation and affinity of a ligand to a target protein. These methods provide critical insights at the molecular level, guiding the rational design and optimization of new therapeutic agents. For derivatives of this compound, these techniques have been instrumental in exploring their potential as inhibitors of various enzymes and receptors.

Molecular docking involves placing a ligand into the binding site of a target protein and evaluating the interaction energy. researchgate.netamazonaws.comyoutube.com This process helps in identifying the most likely binding pose and estimating the binding affinity, often represented by a docking score. researchgate.netnih.gov Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-protein complex over time, providing a more dynamic and physiologically relevant picture of the interaction. researchgate.netajchem-a.com MD simulations assess parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to confirm the stability of the binding pose. ajchem-a.com

The analysis of interactions between this compound derivatives and their target proteins reveals key structural features responsible for their biological activity. These interactions are primarily non-covalent, including hydrogen bonds, hydrophobic interactions, and electrostatic forces.

In silico studies on various dihydropyridazin-3(2H)-one derivatives have identified their potential against a range of biological targets. For instance, docking studies have been conducted to evaluate their efficacy as antifungal, antibacterial, and anti-helmintic agents. researchgate.net In these studies, the negative binding free energy score indicates a favorable binding pose within the protein's active site. researchgate.net The interactions are often compared to standard drugs like fluconazole (B54011) or ciprofloxacin (B1669076) to gauge their potential. researchgate.net

Hydrogen bonds play a crucial role in the specificity and stability of ligand binding. ajchem-a.com For example, in studies targeting bacterial proteins, specific dihydropyridazinone compounds were found to form significant hydrogen bond interactions within the active site, suggesting a basis for their antibacterial activity. amazonaws.com Similarly, when targeting enzymes like cholinesterases for potential Alzheimer's disease therapy, molecular docking has been used to understand the binding interactions of pyridazinone derivatives in the active site gorge. nih.gov

Molecular dynamics simulations further refine this understanding. For instance, a 100 ns MD simulation of a pyridazine (B1198779) derivative (R67) targeting DNA showed good stability, with minimal fluctuation within the receptor, and a favorable free binding energy of -42.683 kJ/mol. researchgate.net Such simulations confirm that the interactions predicted by docking are maintained in a dynamic environment.

The table below summarizes findings from various molecular docking studies on pyridazinone and dihydropyridazinone derivatives, highlighting the target proteins and key interaction insights.

Derivative Class Target Protein Software/Method Key Findings & Interactions
Dihydropyridazin-3(2H)-one derivativesAntifungal (PDB: 5TZ1), Antibacterial (PDB: 1JXA), Antihelmintic (PDB: 1OJ0) targetsPyRx-Virtual Screening ToolCompounds showed good binding affinity scores; H-bond interactions were key determinants of activity. researchgate.net
Pyridazinone derivativesProteins from Staphylococcus aureus, Bacillus subtilis, E. coli, S. typhiAutoDock VinaAll docked ligands showed low binding energy, suggesting good binding. 2D and 3D interaction plots revealed specific H-bonds. amazonaws.com
Pyridazine derivativesDNA (PDB: 6BNA)GROMACS (for MD)Top compounds were identified by docking scores. MD simulations (100 ns) confirmed complex stability. Compound R67 had a binding free energy of -42.683 kJ/mol. researchgate.net
6-substituted-3(2H)-pyridazinone derivativesAcetylcholinesterase (AChE), Butyrylcholinesterase (BChE)Molecular DockingCompounds showed moderate inhibition, with better activity against BChE. Docking revealed binding modes within the enzyme active sites. nih.gov
Pyrazolo[3,4-d]pyridazinone derivativesFibroblast growth factor receptor 1 (FGFR1)Schrödinger Suite, GROMACS (for MD)Covalent docking and MD simulations explored the binding mechanism. Per-residue energy decomposition identified key amino acids (Arg627, Glu531) for binding affinity. tandfonline.comtandfonline.com

Computational methods are pivotal in elucidating the mechanisms through which this compound derivatives inhibit enzymes. By modeling the interaction between the inhibitor and the enzyme's active site, researchers can understand how these compounds block substrate access or interfere with the catalytic machinery.

Molecular docking studies have successfully predicted the inhibitory potential of pyridazinone derivatives against various enzymes. For example, pyrrolo[3,4-d]pyridazinone derivatives have been investigated as dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX), enzymes involved in inflammation. mdpi.com Docking studies revealed how these compounds interact with the active sites of COX-1, COX-2, and 15-LOX. mdpi.com

In the context of cancer therapy, pyrazolo[3,4-d]pyridazinone derivatives have been studied as covalent inhibitors of Fibroblast growth factor receptor 1 (FGFR1), a kinase involved in cell growth and proliferation. tandfonline.comtandfonline.com Computational models, including 3D-QSAR and covalent docking, were used to understand the structural requirements for potent inhibition. tandfonline.comtandfonline.com These studies not only confirmed binding modes but also identified key amino acid residues, such as Arg627 and Glu531, that contribute significantly to the binding affinity, thereby explaining the mechanism of inhibition at a molecular level. tandfonline.com

Similarly, the inhibition of cholinesterases by pyridazinone derivatives has been explored for Alzheimer's disease treatment. nih.gov Docking simulations showed that these compounds could fit within the active site of butyrylcholinesterase (BChE), leading to its inhibition. nih.gov One compound, VI2a, was identified as a dual inhibitor of both acetylcholinesterase (AChE) and BChE. nih.gov

The data from these computational studies, often correlated with in vitro enzyme assays, provides a robust framework for understanding inhibition mechanisms. The binding energies and specific interactions (like H-bonds with catalytic residues) derived from docking offer a static but insightful snapshot, which is then validated for stability through molecular dynamics.

The following table presents data from studies elucidating enzyme inhibition by pyridazinone derivatives.

Derivative/Compound Target Enzyme Inhibition Data/Binding Score Elucidated Mechanism/Key Interactions
Pyrrolo[3,4-d]pyridazinone N-acylhydrazonesCyclooxygenase (COX-1, COX-2), 15-Lipoxygenase (15-LOX)Docking scores indicated preference for series 6 > series 5 > series 7.Compounds identified as promising dual COX/LOX inhibitors based on interactions within the enzyme active sites. mdpi.com
Compound VI2a (pyridazinone derivative)Butyrylcholinesterase (BChE), Acetylcholinesterase (AChE)51.70% inhibition against BChE; 25.02% against AChE.The compound acts as a dual inhibitor. Docking showed it adopts favorable conformations in the BChE active site gorge. nih.gov
Pyrazolo[3,4-d]pyridazinone derivativesFibroblast growth factor receptor 1 (FGFR1)High pIC50 values predicted by 3D-QSAR models.Act as covalent inhibitors. Per-residue energy analysis highlighted significant contributions from Arg627 and Glu531 to binding affinity. tandfonline.comtandfonline.com
Dihydropyridazin-3(2H)-one derivativesAntifungal, Antibacterial, Antihelmintic target enzymesGood binding affinity scores.Compounds bind to the active site, with H-bonds being a key feature, suggesting competitive inhibition. researchgate.net

Research Applications of the 5 Fluoro 2,3 Dihydropyridazin 3 One Scaffold

Agrochemical Research and Development

In the field of agriculture, the pyridazinone scaffold is a key component in the design of modern crop protection agents. Researchers have leveraged this chemical framework to create compounds that enhance plant vitality and defend against pests and weeds, moving beyond traditional direct-acting pesticides.

Exploration as Herbicide and Insecticide Lead Compounds

The pyridazinone structure is a well-established pharmacophore in the development of herbicides. sarpublication.comnih.gov A primary mechanism of action for these herbicides is the inhibition of phytoene (B131915) desaturase (PDS), a critical enzyme in the carotenoid biosynthesis pathway. researchgate.netnih.gov Carotenoids are essential for protecting chlorophyll (B73375) from photooxidation; their absence leads to the characteristic bleaching of plant tissues and eventual death.

Recent research has focused on designing novel pyridazine (B1198779) derivatives that target PDS. Using strategies like scaffold hopping from existing herbicides, scientists have synthesized new compounds, such as 6-chloro-N-(2,4-difluorophenyl)-3-(3-(trifluoromethyl)phenoxy)pyridazine-4-carboxamide, which show potent pre- and post-emergence herbicidal activity, in some cases superior to commercial standards. researchgate.netresearchgate.net The herbicide Sandoz 6706 (4-chloro-5-(dimethylamino)-2-(alpha,alpha,alpha-trifluoro-m-tolyl)-3(2H)-pyridazinone) was one of the early examples demonstrated to interfere with carotenogenesis by inhibiting PDS. merckmillipore.com These findings underscore the continued importance of the pyridazinone scaffold in discovering new and more effective herbicides. researchgate.netresearchgate.net

Beyond herbicidal activity, the pyridazine class of compounds has also been explored for other agrochemical applications, including as insecticides, though this area is less specific in the available literature compared to their role as herbicides and plant activators. sarpublication.comnih.gov

Medicinal Chemistry Research and Chemical Probe Development

The structural features of the 5-fluoro-2,3-dihydropyridazin-3-one scaffold make it an attractive starting point for medicinal chemists. By modifying the core structure, researchers have developed potent and selective inhibitors for a range of enzymes involved in diseases such as cancer and neurodegenerative disorders.

In Vitro Enzyme Inhibition Studies

The pyridazinone scaffold has been successfully employed to generate inhibitors for numerous enzyme targets. The following table summarizes key findings from in vitro studies on various enzymes.

Enzyme TargetScaffold/Derivative ClassKey FindingsCitations
c-Met Kinase 6-Aryl-2-benzylpyridazinonesIdentification of potent and highly selective, ATP-competitive inhibitors with significant antitumor activity in xenograft models. mdpi.comnih.gov
Pyrazol-4-yl pyridazinonesDerivatives showed excellent inhibitory activity against c-Met enzyme and anti-proliferative effects in human gastric cancer cell lines. nih.gov
7-Azaindole dihydropyridazinesDiscovery of analogs with c-Met IC₅₀ values in the low nanomolar range and potent antiproliferative activity against multiple cancer cell lines. researchgate.net
PARP TetrahydropyridopyridazinonesDevelopment of potent PARP-1 inhibitors with Kᵢ values <1 nM and demonstrated efficacy in potentiating chemotherapy in xenograft models. frontiersin.org
PyridopyridazinonesDesign of isosteres of the PARP inhibitor Olaparib, resulting in compounds with comparable nanomolar inhibitory potency against PARP-1. mdpi.com
PyridazinonesIdentified as potent inhibitors of PARP1 and PARP7, representing a promising therapeutic strategy for cancers with DNA repair defects. researchgate.netnih.govresearchgate.net
PDE III Pyrazolopyridine-pyridazinonesModification of the drug ibudilast (B1674240) led to pyridazinone derivatives with inhibitory activity against phosphodiesterase 3 (PDE3).
Dihydropyridazin-3(2H)-onesA sequence of these derivatives was found to possess cardiotonic and vasorelaxant effects through the inhibition of PDE-III. sarpublication.com
Urease Pyridin-2(1H)-onesStructurally related pyridin-2(1H)-one derivatives have been evaluated as urease inhibitors, suggesting a potential avenue for pyridazinones.
Pyridine (B92270)/Piperazine (B1678402) HybridsWhile not pyridazinones, related nitrogen-containing heterocycles like pyridine and piperazine have been used to develop potent urease inhibitors.
Cholinesterases 2,6-Disubstituted pyridazinonesHigh-throughput screening identified novel acetylcholinesterase (AChE) inhibitors, with subsequent optimization leading to potent and selective compounds. nih.gov
6-Substituted-pyridazinonesSynthesized derivatives showed dual inhibitory activity against both AChE and butyrylcholinesterase (BChE), with some compounds showing preference for BChE.
Phytoene Desaturase Pyridazine CarboxamidesNovel derivatives showed potent inhibition of PDS, leading to strong herbicidal activity against various weeds. researchgate.netresearchgate.net
3-Phenoxy-4-phenylpyridazinesStructure-guided design produced potent PDS inhibitors, confirming PDS as a key target for pyridazine-based herbicides. nih.gov
VEGFR-2 Pyridazinone-based diarylureasDesigned as surrogates for the drug sorafenib, these compounds demonstrated VEGFR-2 inhibitory activity and significant anticancer effects.
General PyridazinonesThe pyridazinone scaffold is actively explored in the development of novel inhibitors targeting VEGFR-2 for anti-angiogenic cancer therapy.

Scaffold Utility in the Design of Biologically Active Molecules

The pyridazinone ring is a versatile foundation for creating a diverse range of biologically active molecules. sarpublication.comnih.gov Its structure allows for functionalization at multiple positions, enabling chemists to fine-tune the steric and electronic properties of the final compound to optimize its interaction with a specific biological target.

This adaptability has been demonstrated in the wide array of enzyme inhibitors developed from this core, as detailed in the previous section. For instance, the same fundamental pyridazinone skeleton can be modified to yield potent inhibitors of protein kinases like c-Met and VEGFR-2, enzymes crucial for DNA repair like PARP, or hydrolases such as cholinesterases and phosphodiesterases. nih.govfrontiersin.org

Beyond enzyme inhibition, the scaffold has been used to develop antagonists for G-protein coupled receptors, such as the histamine (B1213489) H₃ receptor, by synthesizing constrained amine analogs of a parent pyridazinone compound. Furthermore, recent studies have shown that 3-(fluoro-imidazolyl)pyridazine derivatives can act as potent agonists for the STING (stimulator of interferon genes) protein, highlighting the scaffold's utility in developing immunomodulatory agents for cancer therapy. The broad applicability of the pyridazinone scaffold solidifies its status as a privileged structure in medicinal chemistry, capable of generating molecules with activities spanning from anticancer and anti-inflammatory to cardiotonic and neuroprotective effects. researchgate.net

Development of Chemical Probes for Biological Pathway Interrogation

A potent, selective, and cell-permeable inhibitor is an invaluable tool for dissecting complex biological pathways. Such molecules, often referred to as chemical probes, allow researchers to acutely block the function of a specific protein in cells or organisms and observe the downstream consequences. This helps to elucidate the protein's role in both normal physiology and disease states.

The development of highly selective pyridazinone-based inhibitors makes them ideal candidates for use as chemical probes. For example, pyridazinone derivatives that demonstrate high selectivity for the PDE4B isoenzyme over other PDE subtypes can be used to specifically investigate the role of PDE4B in inflammatory processes. By inhibiting only PDE4B, researchers can distinguish its specific functions from those of other closely related PDE4 enzymes, which is critical for validating it as a drug target and understanding potential side effects of less selective drugs.

Similarly, the potent and selective PARP-1 inhibitors derived from the tetrahydropyridopyridazinone scaffold serve as excellent chemical probes to study the intricacies of DNA damage repair pathways. frontiersin.org Their ability to specifically block PARP-1 activity allows for detailed investigation into the concept of synthetic lethality in cancer cells with deficiencies in other DNA repair pathways, such as those involving BRCA1/2 mutations. These pyridazinone-based tools are crucial for advancing the fundamental understanding of biology and for the initial stages of drug discovery.

Applications in Advanced Materials Science

Contribution to Fluorinated Polymer Chemistry

No published research or patents were found that describe the use of this compound as a monomer or co-monomer in the synthesis of fluorinated polymers. Consequently, there is no data available on how the incorporation of this specific pyridazinone scaffold would influence the properties of resulting polymers, such as thermal stability, chemical resistance, or optical characteristics.

Role in Specialty Chemical Manufacturing

The investigation did not yield any instances of this compound being utilized as a key intermediate or precursor in the manufacturing of specialty chemicals for the advanced materials industry. Information regarding its synthetic utility in creating performance-enhancing additives, specialized solvents, or other functional chemical products for this sector is not present in the available literature.

Future Research Directions and Perspectives for 5 Fluoro 2,3 Dihydropyridazin 3 One

Innovations in Synthetic Methodology for Enhanced Accessibility

The broader application and investigation of 5-fluoro-2,3-dihydropyridazin-3-one and its analogues are contingent upon the development of efficient, scalable, and cost-effective synthetic routes. Future research in this area will likely focus on overcoming the challenges associated with the introduction of fluorine into heterocyclic systems. nih.gov

Integration of Advanced Computational Techniques for Rational Design

The paradigm of drug discovery is increasingly shifting towards a design-led approach, heavily reliant on computational power. For this compound, the integration of advanced computational techniques is crucial for the rational design of next-generation derivatives with enhanced potency and selectivity.

Computer-aided drug design methods are instrumental in developing new therapies. researchgate.net Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and pharmacophore modeling allow researchers to predict how modifications to the this compound core will affect its interaction with biological targets. researchgate.netresearchgate.netnih.gov For example, molecular docking can predict the binding modes and affinities of pyridazinone derivatives with target enzymes like VEGFR-2 in cancer or the proteasome in infectious diseases. nih.govnih.gov Research on related scaffolds has shown that the addition of a fluorine atom can significantly boost potency, a finding that computational models predicted and experimental synthesis later confirmed. nih.gov

Moreover, the rise of artificial intelligence and machine learning presents a powerful new toolkit for drug design. researchgate.netresearchgate.net Machine learning-assisted pharmacophore models can rapidly screen vast virtual libraries of compounds to identify novel candidates with desired activities, such as dual inhibitors for multiple targets in complex diseases like diabetes. researchgate.net By applying these computational strategies, researchers can prioritize the synthesis of the most promising analogues of this compound, saving significant time and resources while increasing the probability of discovering potent and specific therapeutic agents.

Exploration of Novel Interdisciplinary Research Areas and Applications

While pyridazinones are known for certain biological activities, the unique properties conferred by the fluorine atom in this compound open the door to novel and interdisciplinary research applications. Future investigations should extend beyond traditional boundaries to explore its potential in a wider range of diseases.

The pyridazinone scaffold has been successfully developed to target a multitude of enzymes and receptors involved in inflammation, including COX-2, phosphodiesterase type 4 (PDE4), and N-formyl peptide receptors (FPRs). nih.gov This suggests that this compound could be a valuable starting point for developing new anti-inflammatory or even pro-resolving agents for treating chronic inflammatory conditions. nih.gov Furthermore, the demonstrated efficacy of pyridazinone-based compounds against protozoan parasites, such as Trypanosoma cruzi (the causative agent of Chagas disease), highlights a critical and underexplored area. nih.gov Structure-guided design has led to pyridazinone derivatives that inhibit the parasite's proteasome, a validated drug target, presenting an opportunity to investigate fluorinated versions for improved antiparasitic activity. nih.gov

Another promising avenue is the development of agents with dual functionality. For instance, researchers have successfully designed pyridazinone-based molecules that possess both anticancer and antimicrobial properties, addressing the significant threat of infection in immunocompromised cancer patients. nih.govrsc.org The potential of this compound as a scaffold for such multi-target agents warrants investigation. The discovery of a pyridazinone derivative, MGL-3196, as a highly selective thyroid hormone receptor β agonist for treating dyslipidemia further underscores the versatility of this chemical class and suggests that its fluorinated analogues could be explored for metabolic diseases. nih.gov The known antiviral activity of other fluorinated nucleoside analogues, such as 2′,3′-Dideoxy-5-fluoro-3′-thiacytidine (FTC), also provides a rationale for screening this compound and its derivatives against viral targets. nih.gov

Q & A

Q. Table 1: Example Reaction Yields for Derivatives

DerivativeMethodYield (%)Reference ID
4-Bromo-5-hydrazinyl analogHydrazine cyclization72
Trifluoroethyl-substitutedNucleophilic substitution65

Basic: How should researchers characterize the purity and structural integrity of this compound?

Answer:
A multi-technique approach is critical:

  • Chromatography : HPLC with UV detection (C18 column, methanol/water mobile phase) to assess purity (>95% as per pharmacopeial standards) .
  • Spectroscopy :
    • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm fluorine placement and ring saturation.
    • MS : High-resolution mass spectrometry (HRMS) for molecular ion validation.
  • X-ray crystallography : Resolve ambiguous structures, especially for stereoisomers or tautomeric forms .

Advanced: How can computational modeling resolve contradictory reactivity data in fluorinated pyridazinone derivatives?

Answer:
Contradictions in reactivity (e.g., unexpected regioselectivity) can be addressed via:

  • DFT calculations : Model transition states to predict substituent effects (e.g., electron-withdrawing fluorine directing electrophiles to specific positions) .
  • Molecular docking : Study interactions with biological targets to explain discrepancies in activity data .
  • Meta-analysis : Cross-validate experimental and computational results using open-data platforms, ensuring reproducibility .

Q. Example Workflow :

Optimize geometry using Gaussian09 at B3LYP/6-31G* level.

Calculate Fukui indices to identify nucleophilic/electrophilic sites.

Compare with experimental reaction outcomes.

Advanced: What strategies optimize the functionalization of this compound for target-specific applications?

Answer:
Tailor functionalization using:

  • Directing groups : Introduce temporary groups (e.g., boronic esters) to steer cross-coupling reactions, as seen in ethoxy-phenyl derivatives .
  • Protecting groups : Shield reactive sites (e.g., NH groups) during harsh conditions using tert-butoxycarbonyl (Boc) .
  • Post-functionalization : Click chemistry (e.g., azide-alkyne cycloaddition) to attach biomolecules or fluorophores .

Q. Table 2: Functionalization Efficiency

Reaction TypeCatalystConversion (%)
Suzuki-Miyaura couplingPd(PPh3_3)4_485
Buchwald-Hartwig aminationPd2_2(dba)3_378

Basic: What safety protocols are essential when handling this compound in the lab?

Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods for synthesis and purification steps to avoid inhalation risks .
  • Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
  • First aid : Immediate decontamination with water for skin/eye contact; seek medical attention if inhaled .

Advanced: How can researchers address discrepancies in biological activity data across studies involving this compound?

Answer:
Systematic approaches include:

  • Dose-response standardization : Use consistent molar concentrations and control groups.
  • Assay validation : Replicate experiments in multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects.
  • Data sharing : Contribute to open-access repositories (e.g., PubChem) for meta-analyses .

Advanced: What in silico and in vitro methods are recommended for toxicity profiling?

Answer:

  • In silico :
    • ADMET prediction : Use SwissADME or ProTox-II to estimate permeability, metabolic stability, and hepatotoxicity .
  • In vitro :
    • Cytotoxicity assays : MTT or LDH release in primary hepatocytes.
    • Genotoxicity : Ames test or Comet assay for DNA damage assessment.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.